tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1822582-64-8
VCID: VC11475833
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-9(14)8(7-13)12-4/h8-9,12,14H,5-7H2,1-4H3
SMILES:
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate

CAS No.: 1822582-64-8

Cat. No.: VC11475833

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate - 1822582-64-8

Specification

CAS No. 1822582-64-8
Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-9(14)8(7-13)12-4/h8-9,12,14H,5-7H2,1-4H3
Standard InChI Key ZTLJBUWAPMCLAM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)NC)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.3 g/mol. The Boc group at the piperidine nitrogen provides steric protection during synthetic transformations, while the hydroxyl and methylamino groups offer sites for further functionalization . The (3R,4R) stereochemistry is critical for its role in enantioselective synthesis, as evidenced by its use in producing optically active pharmaceuticals .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1638744-55-4
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight230.3 g/mol
Stereochemistry(3R,4R)
Protection Grouptert-Butoxycarbonyl (Boc)

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl protons), the piperidine ring (δ ~3.0–4.0 ppm for N-CH₂ and hydroxyl-bearing carbons), and the methylamino group (δ ~2.3 ppm for N-methyl protons). Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) functional groups .

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate typically begins with tert-butyl 4-hydroxypiperidine-1-carboxylate, a commercially available precursor. A three-step strategy is employed:

  • Introduction of the Methylamino Group: The hydroxyl group at C3 is activated via mesylation or tosylation, followed by nucleophilic substitution with methylamine.

  • Stereochemical Control: Asymmetric reduction or enzymatic resolution ensures the (3R,4R) configuration .

  • Boc Protection: The piperidine nitrogen is protected under standard Boc conditions (di-tert-butyl dicarbonate, base) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
1Mesyl chloride, Et₃N, MTBE, 20°C85
2Methylamine, Cs₂CO₃, NMP, 80°C78
3Boc₂O, DMAP, CH₂Cl₂, rt92

Process Optimization

Recent advancements focus on minimizing racemization during methylation. Employing i-PrMgCl in tetrahydrofuran (THF) at -10°C improves stereochemical fidelity, achieving >98% enantiomeric excess (ee) . Solvent selection (e.g., tert-butyl methyl ether over dichloromethane) enhances solubility and reduces side reactions .

Applications in Pharmaceutical Development

Intermediate for Kinase Inhibitors

The compound’s rigid piperidine scaffold and functional groups make it a key building block for kinase inhibitors, such as crizotinib analogs. Substitution at C3 and C4 modulates binding affinity for anaplastic lymphoma kinase (ALK) and c-Met receptors .

Role in PROTAC Design

As a semi-flexible linker, tert-butyl 4-hydroxy-3-(methylamino)piperidine-1-carboxylate facilitates the development of proteolysis-targeting chimeras (PROTACs). Its hydroxyl and amino groups enable conjugation to E3 ligase ligands and target proteins, optimizing ternary complex formation .

Table 3: PROTAC Linker Performance

Linker PropertyImpact on Degradation Efficiency
Hydroxyl GroupEnhances solubility
Methylamino GroupStabilizes protein interactions
Boc ProtectionPrevents premature oxidation

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